molecular formula C18H12F3NOS B1682199 [2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone CAS No. 1018830-99-3

[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone

Cat. No. B1682199
M. Wt: 347.4 g/mol
InChI Key: HNHLVOBHWXLIGP-UHFFFAOYSA-N
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Description

“[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone” is a chemical compound with the molecular formula C18H12F3NOS . It is also known by its synonyms VCP171 and VPC171 . The compound has a molecular weight of 347.4 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 3 . The Exact Mass is 347.05916967 g/mol and the Monoisotopic Mass is also 347.05916967 g/mol . The Topological Polar Surface Area is 71.3 Ų . The Heavy Atom Count is 24 .

Scientific Research Applications

Anti-Tumor Activity

Compounds related to 2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl-phenylmethanone have shown promise in anti-tumor research. A study by Hayakawa et al. (2004) identified (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone as a cytotoxic agent with selective action against tumorigenic cell lines. The molecular structure of this compound, with bioisosteric substructures similar to another derivative, was synthesized and studied for its anti-tumor properties, revealing unique structure-activity relationships (Hayakawa et al., 2004).

Spectral Characterization and Antibacterial Activity

Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and studied their spectral characteristics using various techniques. The study also performed molecular docking to understand the antibacterial activity of these compounds, highlighting their potential in antimicrobial applications (Shahana & Yardily, 2020).

Synthesis and Crystal Structures

Kaur et al. (2015) focused on the synthesis and characterization of Schiff base derivatives of similar compounds, including detailed NMR, single-crystal X-ray diffraction, and density functional theory geometry optimization. This study aids in understanding the molecular structures and potential applications of such compounds in various fields, including materials science (Kaur et al., 2015).

Effects on Adenosine A1 Receptor

Bruns et al. (1990) investigated the structure-activity relationships of 2-amino-3-benzoylthiophenes, finding that certain derivatives enhanced adenosine A1 agonist binding. This research is crucial for understanding how these compounds interact with cellular receptors and can inform future drug development (Bruns et al., 1990).

Solvatochromism and Crystallochromism

El-Sayed et al. (2003) explored the solvatochromism, crystallochromism, and solid-state structures of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. Their research contributes to the understanding of molecular interactions in various environments, which is vital for the development of new materials and drugs (El-Sayed et al., 2003).

properties

IUPAC Name

[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHLVOBHWXLIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 2
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 3
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 4
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 5
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 6
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone

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